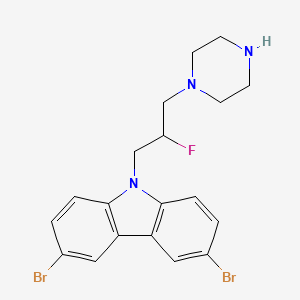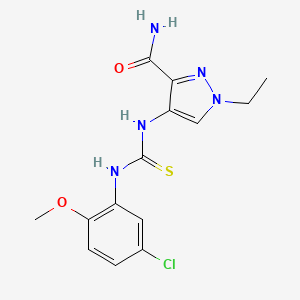
4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
The compound “4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also includes a thioureido group and a carboxamide group. The presence of a 5-Chloro-2-methoxyphenyl group indicates that the compound has a phenyl ring with chlorine and methoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, thioureido group, and 5-Chloro-2-methoxyphenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The pyrazole ring, for example, is aromatic and therefore relatively stable. The thioureido and carboxamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Aplicaciones Científicas De Investigación
Hepatocyte Expansion and Liver Regeneration
FPH2 (BRD-9424) is an inducer of functional proliferation of primary human hepatocytes . Human hepatocytes have remarkable expansion capabilities, and after partial hepatectomy (surgical removal of part of the liver), the remaining hepatocytes can proliferate to compensate for the lost liver mass. In vitro studies have shown that FPH2 promotes functional hepatocyte proliferation, making it a potential candidate for expanding mature human primary hepatocytes. It increases the number of nuclei undergoing mitosis and hepatocyte nuclei count in a concentration-dependent manner. Additionally, FPH2 enhances the area of hepatocyte colonies, exhibiting hepatocyte nuclear morphologies. Across various cell sources, FPH2 consistently boosts hepatocyte expansion, aligning with liver regeneration kinetics in vivo .
Understanding Liver Development and Physiology
Studying FPH2 sheds light on liver development and physiology. By investigating its effects on hepatocyte proliferation and differentiation, researchers gain insights into liver biology and homeostasis.
Mecanismo De Acción
Target of Action
FPH2 primarily targets human hepatocytes , which are liver cells . These cells play a crucial role in the body’s metabolic processes, including detoxification, protein synthesis, and the production of biochemicals necessary for digestion .
Mode of Action
FPH2 interacts with hepatocytes and induces their functional proliferation . It increases the number of nuclei undergoing mitosis and the hepatocyte nuclei count in a concentration-dependent manner . This interaction leads to an increase in the area of hepatocyte colonies with more hepatocytes and Ki67-positive nuclei, which exhibit hepatocyte nuclear morphologies .
Biochemical Pathways
It’s clear that fph2 influences thecell proliferation pathways in hepatocytes . This influence is consistent with liver regeneration kinetics in vivo , suggesting that FPH2 may play a role in liver regeneration and repair processes.
Result of Action
The primary result of FPH2’s action is the functional proliferation of hepatocytes . This proliferation is beneficial for expanding mature human primary hepatocytes . The increase in hepatocyte colonies and the number of Ki67-positive nuclei suggest that FPH2 may enhance liver regeneration and repair .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. It could also involve the development of new methods to synthesize this compound more efficiently or the exploration of its potential uses in various fields .
Propiedades
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-3-20-7-10(12(19-20)13(16)21)18-14(23)17-9-6-8(15)4-5-11(9)22-2/h4-7H,3H2,1-2H3,(H2,16,21)(H2,17,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHRYHSDDPPZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=S)NC2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(5-Chloro-2-methoxyphenyl)thioureido)-1-ethyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



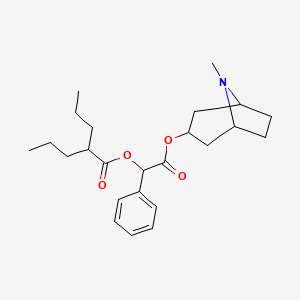


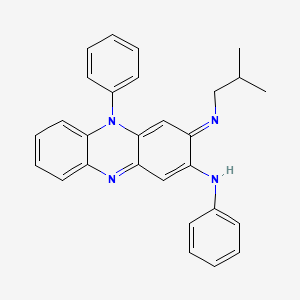
![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)

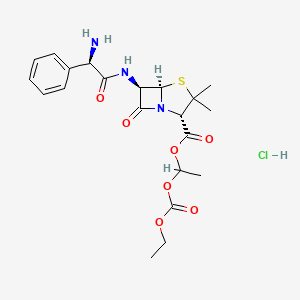
![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)
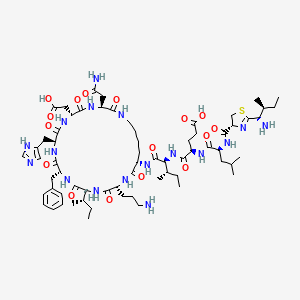


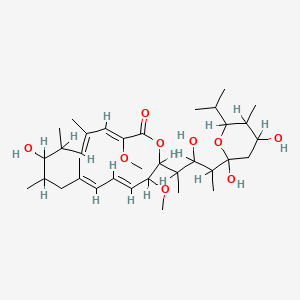
![2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B1667708.png)
